molecular formula C6H14N2OS B13612805 Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone

Cat. No.: B13612805
M. Wt: 162.26 g/mol
InChI Key: ALYSVHJJDQLEHR-UHFFFAOYSA-N
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Description

While direct data on Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is unavailable in the provided evidence, its structural analogs share a common sulfanone core with varying substituents. These compounds are characterized by a sulfur atom in the +6 oxidation state (λ⁶-sulfanone) bonded to an imino group, a methyl group, and a third substituent (e.g., aryl, alkenyl, or heterocyclic groups). The piperidin-1-yl substituent in the target compound introduces a six-membered amine ring, which may enhance basicity and influence solubility or biological interactions .

Properties

Molecular Formula

C6H14N2OS

Molecular Weight

162.26 g/mol

IUPAC Name

imino-methyl-oxo-piperidin-1-yl-λ6-sulfane

InChI

InChI=1S/C6H14N2OS/c1-10(7,9)8-5-3-2-4-6-8/h7H,2-6H2,1H3

InChI Key

ALYSVHJJDQLEHR-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone typically involves the reaction of piperidine with a sulfur-containing reagent under controlled conditions. One common method involves the use of sulfur dichloride (SCl2) in the presence of a base to facilitate the formation of the lambda6-sulfanone moiety. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Sulfanone Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone 4-Methylphenyl C₈H₁₁NOS 153.24 22132-97-4 98% purity; aromatic hydrophobicity
Imino(methyl)(pent-4-en-1-yl)-λ⁶-sulfanone Pent-4-en-1-yl C₁₀H₈N₂O₂ 188.19 Not Provided Alkenyl chain; potential reactivity
Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone Pyridin-3-yl C₇H₁₀N₂OS 170.24 1621962-58-0 Polar pyridine ring; room-temperature stability
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone 2-Hydroxyphenyl C₈H₁₀N₂O₂S 198.24 2059937-36-7 Phenolic hydroxyl; H-bonding capacity

Substituent Effects on Reactivity and Solubility

  • Aromatic vs. Aliphatic Groups :

    • The 4-methylphenyl group () introduces aromaticity and hydrophobicity, likely reducing water solubility compared to aliphatic analogs .
    • The pent-4-en-1-yl substituent () contains a double bond, which may increase reactivity in cycloaddition or oxidation reactions .
  • Heterocyclic and Polar Groups: The pyridin-3-yl group () enhances polarity due to the nitrogen atom in the pyridine ring, improving solubility in polar solvents. Its molecular weight (170.24 g/mol) is lower than aliphatic analogs, suggesting compact packing in solid states .
  • Piperidin-1-yl Group (Target Compound) :

    • The piperidine ring introduces a basic tertiary amine, which may protonate under physiological pH, enhancing solubility in acidic environments. This feature is absent in the analogs above, making the target compound distinct in pharmacological contexts.

Stability and Purity

  • Imino(methyl)(4-methylphenyl)-λ⁶-sulfanone () is noted for 98% purity, indicating robust synthetic protocols for aryl-substituted sulfanones .
  • Dimethyl[(pyridin-3-yl)imino]-λ⁶-sulfanone () is stable at room temperature, contrasting with alkenyl or hydroxylated analogs, which may require refrigeration due to reactive substituents .

Biological Activity

Imino(methyl)(piperidin-1-yl)-lambda6-sulfanone is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and potential therapeutic applications.

Structural Characteristics

This compound is characterized by:

  • Molecular Formula : C7H14N2OS
  • Molecular Weight : Approximately 162.26 g/mol
  • Functional Groups :
    • An imino group, which enhances hydrogen bonding capabilities.
    • A piperidine ring, contributing to hydrophobic interactions.
    • A sulfanone moiety, providing additional chemical reactivity.

These structural components facilitate interactions with biological targets, making the compound a candidate for various medicinal applications.

The biological activity of this compound primarily stems from its ability to interact with specific biological molecules such as enzymes and receptors. The following mechanisms have been identified:

  • Hydrogen Bonding : The imino group can form hydrogen bonds with target proteins, influencing their activity.
  • Hydrophobic Interactions : The piperidine ring engages with hydrophobic regions of enzymes or receptors, potentially modulating their function.
  • Enzyme Modulation : Research indicates that this compound may act as an enzyme inhibitor, altering metabolic pathways relevant to neurological disorders.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Neurological Applications :
    • A study demonstrated that this compound could inhibit specific enzymes involved in neurotransmitter metabolism, suggesting potential use in treating disorders like depression and anxiety.
  • Antimicrobial Activity :
    • Preliminary tests indicated that this compound exhibited antimicrobial properties against various bacterial strains, indicating its potential as an antimicrobial agent.
  • Cancer Research :
    • In vitro studies have shown that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer therapeutic.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaUnique Features
Imino(methyl)(piperidin-4-yl)-lambda6-sulfanoneC6H14N2OSDifferent piperidine substitution pattern affecting reactivity
Dimethyl({[(piperidin-3-yl)methyl]imino})-lambda6-sulfanoneC8H18N2OSIncreased steric bulk from additional methyl groups
Imino(methyl)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanoneC5H9N3OSIncorporates an imidazole ring, enhancing pharmacological properties

This table illustrates how variations in structure can influence the biological activity and reactivity of similar compounds.

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